2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol
Description
2-[5-Amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol is a pyrazole-derived compound characterized by a 3-chlorophenyl substituent at the 3-position of the pyrazole ring and an ethanol moiety at the 1-position.
Properties
IUPAC Name |
2-[5-amino-3-(3-chlorophenyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-9-3-1-2-8(6-9)10-7-11(13)15(14-10)4-5-16/h1-3,6-7,16H,4-5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLFIKCYZCLASI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C(=C2)N)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The resulting pyrazole is then reacted with ethylene oxide to introduce the ethan-1-ol group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole derivatives with variations in substituents on the phenyl ring or pyrazole core exhibit distinct structural and functional differences. Below is a detailed comparison with key analogs:
Substituent Variations on the Phenyl Ring
Heterocyclic Ring Replacements
Physicochemical and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-chloro substituent (electron-withdrawing) in the target compound may enhance stability and polar interactions compared to electron-donating groups like methoxy (-OCH₃) .
- Hydrophobicity Trends :
Research Implications
- Chlorine vs. Methoxy : Chlorine’s electronegativity may favor interactions with hydrophobic pockets in target proteins, whereas methoxy groups could enhance solubility.
- Thiophene Substitution : The thiophene-containing analog’s heteroaromaticity may confer distinct binding modes in enzyme inhibition studies .
Biological Activity
The compound 2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12ClN3O
- Molecular Weight : 237.69 g/mol
- CAS Number : [Not specified in the sources]
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes.
Case Study: COX Inhibition
In a comparative study of pyrazole derivatives, it was found that compounds similar to this compound exhibited significant COX-2 inhibition with IC50 values ranging from 60 to 70 μg/mL, comparable to standard anti-inflammatory drugs like diclofenac sodium (IC50 = 54.65 μg/mL) .
Anticancer Activity
The anticancer potential of this compound has also been investigated, with studies indicating its ability to inhibit cell proliferation in various cancer cell lines.
The compound has been shown to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, which is critical for cancer cell division. Docking studies suggest that it binds effectively to the colchicine site on tubulin, which is a known target for anticancer agents .
Summary of Biological Activities
| Biological Activity | Mechanism | IC50 (μM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | Enzyme inhibition | 60 - 70 | |
| Anticancer (HepG2) | Cell cycle arrest | 0.08 - 12.07 | |
| Anticancer (HeLa) | Tubulin polymerization inhibition | Not specified |
Recent Developments
A review published in 2022 summarized several studies on pyrazole derivatives, noting that many exhibit low toxicity and good oral bioavailability. The findings suggest that these compounds could serve as effective therapeutic agents for treating inflammatory diseases and cancers .
Toxicity Studies
Toxicity assessments have indicated that many pyrazole derivatives, including those related to this compound, have high LD50 values (greater than 2000 mg/kg), suggesting a favorable safety profile for further development in clinical settings .
Q & A
Q. How can synthetic routes for 2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., ethanol, as used in Claisen-Schmidt condensations for pyrazole derivatives ), catalysts (e.g., triethylamine for cyclization steps ), and purification techniques (e.g., recrystallization or column chromatography). Monitor reaction progress via TLC and adjust stoichiometry of intermediates like 3-(3-chlorophenyl)-1H-pyrazole precursors. For analogs, Mannich reactions with diazacrown ethers under alkaline conditions (e.g., NaOH) have achieved 98% yields, suggesting similar approaches for functionalizing the ethanol moiety .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SHELX software ) to resolve 3D structure and hydrogen-bonding patterns, as demonstrated for pyrazoline derivatives . Complement with /-NMR to confirm proton environments and substituent positions. For purity assessment, employ HPLC (≥98% purity standards ) and mass spectrometry to verify molecular weight.
Q. How should preliminary biological activity screening be designed for this compound?
- Methodological Answer : Follow protocols for pyrazole analogs: test antibacterial activity against Gram-positive/-negative strains (e.g., Staphylococcus aureus, E. coli) via disk diffusion assays , and evaluate antioxidant potential using DPPH radical scavenging. For cytotoxicity, use MTT assays on cancer cell lines, noting substituent effects on activity (e.g., chloro-phenyl groups enhancing membrane permeability ).
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?
- Methodological Answer : Address discrepancies (e.g., bond-length variations) by refining data with SHELXL , ensuring high-resolution (<1.0 Å) datasets. Compare with analogous structures (e.g., 1-(4-chlorophenyl)-5-(4-methoxyphenyl)pyrazolines ) to identify common packing motifs. For twinned crystals, use SHELXE to deconvolute overlapping reflections .
Q. What strategies are effective in structure-activity relationship (SAR) studies for pyrazole-based compounds?
- Methodological Answer : Systematically modify substituents (e.g., replace 3-chlorophenyl with trifluoromethyl or methoxy groups ) and assess impacts on COX-2 inhibition or antibacterial activity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes. Validate hypotheses via synthesis and in vitro testing, as seen in celecoxib development .
Q. How can conflicting results in biological assays be addressed?
- Methodological Answer : Re-evaluate compound purity (HPLC ) and stability under assay conditions (e.g., pH, temperature). Test analogs (e.g., ethanol-to-ester derivatives) to isolate pharmacophoric groups. Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability ). For solubility issues, employ co-solvents (DMSO/water mixtures) or formulate as nanoparticles.
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as recommended for chlorophenyl-pyrazole derivatives . Work in a fume hood due to potential inhalation hazards. Store waste in sealed containers and dispose via certified hazardous waste services. Monitor air quality for volatile byproducts during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
